molecular formula C11H11FN4O3S B14000798 4-amino-N-(5-fluoro-2-methoxypyrimidin-4-yl)benzenesulfonamide CAS No. 2680-98-0

4-amino-N-(5-fluoro-2-methoxypyrimidin-4-yl)benzenesulfonamide

Cat. No.: B14000798
CAS No.: 2680-98-0
M. Wt: 298.30 g/mol
InChI Key: LHJFJFZCQCQCMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-amino-N-(5-fluoro-2-methoxypyrimidin-4-yl)benzenesulfonamide is a compound that belongs to the class of sulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as antibacterial agents. The presence of the fluorine atom and the methoxy group in the pyrimidine ring enhances its chemical properties, making it a valuable compound for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of silver-promoted selective fluorination of 2-aminopyrimidines . This method provides 4-substituted 5-fluoro-2-aminopyrimidines in fair to high yields with excellent regioselectivity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-amino-N-(5-fluoro-2-methoxypyrimidin-4-yl)benzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine-substituted position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

4-amino-N-(5-fluoro-2-methoxypyrimidin-4-yl)benzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-amino-N-(5-fluoro-2-methoxypyrimidin-4-yl)benzenesulfonamide involves its interaction with specific molecular targets. For instance, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, inhibiting its activity and leading to a decrease in the production of bicarbonate ions . This inhibition can result in various physiological effects, including reduced tumor growth in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-amino-N-(5-fluoro-2-methoxypyrimidin-4-yl)benzenesulfonamide is unique due to the presence of the fluorine atom and the methoxy group in the pyrimidine ring. These substituents enhance its chemical stability and biological activity, making it a valuable compound for various applications.

Properties

CAS No.

2680-98-0

Molecular Formula

C11H11FN4O3S

Molecular Weight

298.30 g/mol

IUPAC Name

4-amino-N-(5-fluoro-2-methoxypyrimidin-4-yl)benzenesulfonamide

InChI

InChI=1S/C11H11FN4O3S/c1-19-11-14-6-9(12)10(15-11)16-20(17,18)8-4-2-7(13)3-5-8/h2-6H,13H2,1H3,(H,14,15,16)

InChI Key

LHJFJFZCQCQCMK-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=C(C(=N1)NS(=O)(=O)C2=CC=C(C=C2)N)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.